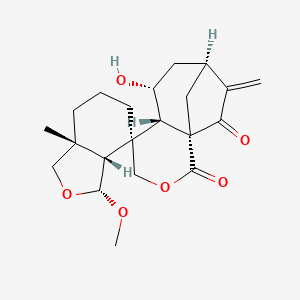

Lipiferolide

Overview

Description

Lipiferolide Description

This compound is a compound that has been isolated from the leaves of Liriodendron tulipifera and exhibits significant biological activity. It has been identified as an inhibitor of farnesyl protein transferase (FPTase), an enzyme involved in the post-translational modification of proteins, which is a critical step in the signaling pathways of various cellular processes, including those related to cancer cell growth. The inhibition of FPTase by this compound has been shown to result in the suppression of tumor cell growth, indicating its potential as an anti-cancer agent .

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, the general synthesis of related lipid compounds often involves complex organic reactions. For instance, macrocyclic phospholipids have been synthesized using high-temperature Glaser oxidation as a key step . This process may share similarities with the synthesis of this compound, as both involve the formation of lipid structures with potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound is not explicitly described in the provided papers. However, the structure of lipid molecules is generally characterized by a hydrophobic tail and a hydrophilic head, which allows them to form membranes and other structures within cells. The molecular structure of lipids can greatly influence their function, as seen in the case of ether lipids, which have unique physico-chemical properties and roles in cellular functions .

Chemical Reactions Analysis

This compound's chemical reactions, particularly its interaction with FPTase, involve the inhibition of the enzyme's activity. This interaction is dose-dependent and leads to the suppression of tumor cell growth . The chemical properties of lipids, such as their solubility and reactivity, are often defined by their physical properties rather than a common chemical structure, which makes them diverse in their chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of lipids, including this compound, are crucial for their biological functions. Lipids are generally insoluble in water and can be extracted from cells using nonpolar organic solvents . The physicochemical properties of lipids, such as those found in apolipoprotein(a) and lipoprotein(a-), are determined by techniques like circular dichroism and viscometry, which reveal their structural characteristics and interactions with solvents . The unique nonphosphorylated lipid A from Rhizobium leguminosarum provides an example of how the structure of lipid molecules can vary significantly, with implications for their function and interaction with other cellular components .

Scientific Research Applications

Tumor Cell Growth Inhibition

Lipiferolide, isolated from Liriodendron tulipifera, has demonstrated inhibitory activity towards farnesyl protein transferase (FPTase). This compound inhibits FPTase activity in a dose-dependent manner and has shown cell growth inhibitory activity against several tumor cells. This suggests its potential application in cancer research and therapy (Moon et al., 2007).

Cytotoxic Activity

This compound, as a sesquiterpene lactone obtained from Liriodendron tulipifera, possesses cytotoxic activity against KB cells. Its structure and cytotoxic properties highlight its significance in studying cancer cell dynamics and potential therapeutic applications (Doskotch et al., 1975).

Antiplasmodial Activity

In the study of antimalarial remedies, this compound, sourced from the leaves of Liriodendron tulipifera, showed notable antiplasmodial activity. This supports the historical use of this plant as an antimalarial remedy and characterizes its relevant active constituents (Graziose et al., 2011).

Cytotoxicities Toward Human Cancer Cell Lines

This compound has demonstrated significant cytotoxicities toward human cancer cell lines, such as MCF-7 and A-549. Its IC50 values indicate its potency, making it a compound of interest in oncological research (Xiong et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Lipiferolide is a sesquiterpene lactone that can be isolated from the plant Liriodendron tulipifera . It has been shown to inhibit protein synthesis in bladder cancer cells by binding to the ribosomal protein S6 kinase (S6K) .

Mode of Action

It is known to inhibit fptase, an enzyme involved in protein prenylation, a post-translational modification important for the function of many proteins . By inhibiting this enzyme, this compound may disrupt the normal function of these proteins, leading to its observed anti-tumor activity .

Result of Action

This compound has been shown to have anti-tumor activity, likely due to its inhibition of FPTase and the subsequent disruption of protein prenylation . This can lead to the disruption of critical signaling pathways in cancer cells, potentially inhibiting their growth and proliferation .

properties

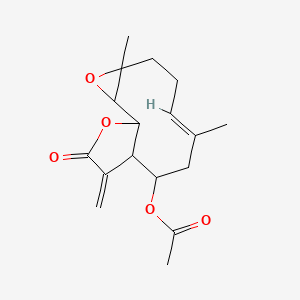

IUPAC Name |

[(7E)-4,8-dimethyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O5/c1-9-6-5-7-17(4)15(22-17)14-13(10(2)16(19)21-14)12(8-9)20-11(3)18/h6,12-15H,2,5,7-8H2,1,3-4H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYJJNFWFYUXSS-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CCC2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41059-80-7 | |

| Record name | LIPIFEROLIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Lipiferolide and where is it found?

A1: this compound is a sesquiterpene lactone, a class of naturally occurring compounds often studied for their biological activities. It was first isolated from the leaves and root bark of the tulip tree (Liriodendron tulipifera L.). [, ] Other plant sources have also yielded this compound, including Vicoa pentanema and Liriodendron chinense. [, ]

Q2: What is the structure of this compound?

A2: this compound possesses a germacranolide skeleton, a specific type of sesquiterpene lactone structure. While its exact molecular formula and weight aren't explicitly provided in the abstracts, its structure has been elucidated using spectroscopic methods, including NMR. Researchers have extensively studied its reactivity, particularly acid-catalyzed cyclization reactions. []

Q3: What are the reported biological activities of this compound?

A3: this compound has demonstrated cytotoxic activity, meaning it can inhibit the growth and survival of cancer cells. [, ] Specifically, it has shown noteworthy cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A-549). [] Additionally, this compound exhibits quinone reductase (QR)-inducing activity in Hepa lclc7 cells, which is linked to its potential anticancer properties. [] Further research has identified its ability to inhibit farnesyl protein transferase, an enzyme involved in critical cellular processes often implicated in tumor development. []

Q4: How is this compound biosynthesized?

A4: Studies using carbon-13 labeled glucose revealed that this compound, like abscisic acid, is biosynthesized via the non-mevalonate pathway in the tulip tree. This pathway, also known as the methylerythritol 4-phosphate (MEP) pathway, utilizes different precursors than the mevalonate pathway more commonly found in other organisms. []

Q5: Have any derivatives of this compound been studied?

A5: Yes, researchers have synthesized derivatives of this compound, including peroxyferolide. This derivative, formed through photosensitized oxygenation of this compound, also exhibits cytotoxic activity. [] The creation and study of such derivatives provide insights into structure-activity relationships and can help identify more potent or selective compounds for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]tetradecanamide](/img/structure/B3028865.png)

![5-[(Aminooxy)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B3028884.png)